2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with a complex structure that includes both chromene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
Uniqueness
2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chromene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,7-Dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS No. 338751-34-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant case studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₁NO₄, with a molecular weight of 269.26 g/mol. The compound features a chromeno-pyridine scaffold that is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds in the chromenopyridine class. For instance:
- In vitro Studies : The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. Results indicated that it exhibited significant cytotoxic effects, reducing cell viability by approximately 66% at a concentration of 100 µM. Comparatively, standard chemotherapeutics like cisplatin showed similar efficacy but with higher cytotoxicity to non-cancerous cells .
- Mechanism of Action : The anticancer activity appears to be structure-dependent, with specific functional groups enhancing potency. Compounds containing free amino groups demonstrated more pronounced effects compared to those with acetylamino fragments .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several multidrug-resistant pathogens:
- Pathogen Testing : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In particular, derivatives from the chromenopyridine class exhibited effective inhibition against strains resistant to common antibiotics .
Pathogen Tested | MIC (µg/mL) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 12.5 | |
Vancomycin-intermediate S. aureus | 25 | |
Multidrug-resistant E. coli | 50 |
Neuroprotective Effects
Emerging research indicates that chromenopyridine derivatives may possess neuroprotective properties:
- Alzheimer's Disease Models : Certain derivatives have shown inhibitory activity against monoamine oxidases A and B (MAO A and B), which are implicated in neurodegenerative disorders. One derivative exhibited an IC50 value of 0.89 µM against MAO B and demonstrated protective effects in human neuroblastoma cell lines exposed to amyloid-beta peptides .
Case Studies
Several studies have provided insights into the biological activity of chromenopyridine compounds:
- Study on Anticancer Activity : A study published in MDPI evaluated various chromenopyridine derivatives for their anticancer effects on breast cancer cell lines. The results indicated that certain modifications to the chromenopyridine structure enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Screening : Research conducted on the antimicrobial properties of these compounds revealed that specific substitutions significantly improved activity against resistant strains, suggesting a potential pathway for developing new antibiotics .
Properties
IUPAC Name |
2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-7-3-4-12-10(5-7)13(17)11-6-9(15(18)19)8(2)16-14(11)20-12/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFLZWFSOXZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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